{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoroethyl group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Coupling of the pyrazole rings: The two pyrazole rings are coupled through a methylamine linker using reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for the treatment of various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-butyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine lies in its specific combination of functional groups and structural features. The presence of both difluoroethyl and ethyl groups on the pyrazole rings, along with the methylamine linker, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-2-18-4-3-11(17-18)7-15-5-10-6-16-19(8-10)9-12(13)14/h3-4,6,8,12,15H,2,5,7,9H2,1H3 |
InChI Key |
QUYILNLCNADYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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